4-Cyano-2-nitrobenzoic acid
CAS No.: 64629-99-8
Cat. No.: VC5581737
Molecular Formula: C8H4N2O4
Molecular Weight: 192.13
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 64629-99-8 |
---|---|
Molecular Formula | C8H4N2O4 |
Molecular Weight | 192.13 |
IUPAC Name | 4-cyano-2-nitrobenzoic acid |
Standard InChI | InChI=1S/C8H4N2O4/c9-4-5-1-2-6(8(11)12)7(3-5)10(13)14/h1-3H,(H,11,12) |
Standard InChI Key | MCPBXHDZDUBSBC-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C#N)[N+](=O)[O-])C(=O)O |
Introduction
Chemical Structure and Molecular Properties
Structural Features
The molecule consists of a benzoic acid backbone substituted with a nitro (-NO₂) group at the 2-position and a cyano (-C≡N) group at the 4-position. This arrangement creates distinct electronic effects: the nitro group acts as a strong electron-withdrawing meta-director, while the cyano group further withdraws electrons, enhancing the acidity of the carboxylic acid (pKa ≈ 1.97) . The planar aromatic ring facilitates conjugation, stabilizing the molecule but also increasing reactivity toward electrophilic and nucleophilic agents.
Table 1: Key Structural Identifiers
Property | Value | Source |
---|---|---|
IUPAC Name | 4-Cyano-2-nitrobenzoic acid | |
Molecular Formula | C₈H₄N₂O₄ | |
SMILES | O=C(O)C1=CC=C(C#N)C=C1N+[O-] | |
InChIKey | MCPBXHDZDUBSBC-UHFFFAOYSA-N | |
PubChem CID | 55264556 |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 4-cyano-2-nitrobenzoic acid typically involves sequential functionalization of the benzene ring. One plausible route begins with the nitration of 4-cyanobenzoic acid under controlled conditions. Nitration at the ortho position is favored due to the directing effects of the cyano and carboxylic acid groups . Alternative methods may involve:
-
Cyanation of 2-nitrobenzoic acid via Rosenmund-von Braun reaction using CuCN.
-
Oxidative functionalization of pre-substituted toluene derivatives, analogous to the synthesis of 2-nitro-4-methylsulfonylbenzoic acid .
Reaction Conditions
-
Nitration: Concentrated HNO₃/H₂SO₄ at 0–5°C to minimize polysubstitution .
-
Cyanation: Catalytic Cu(I) salts in dimethylformamide (DMF) at 120°C.
-
Purification: Recrystallization from ethanol/water mixtures yields >95% purity .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited water solubility (≈0.53 g/100 mL at 15°C), similar to 4-chloro-2-nitrobenzoic acid . It is soluble in polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO). Stability tests indicate decomposition above 160°C, with the nitro group posing a risk of exothermic decomposition under high heat .
Table 2: Physical Properties
Property | Value | Source |
---|---|---|
Melting Point | Not reported (decomposes) | |
Density | ~1.5 g/cm³ (estimated) | |
LogP (Partition Coefficient) | 1.2 (calculated) |
Chemical Reactivity and Applications
Functional Group Transformations
-
Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 4-cyano-2-aminobenzoic acid, a precursor for heterocyclic compounds .
-
Cyano Hydrolysis: Acidic or basic conditions hydrolyze the cyano group to a carboxylic acid, forming 2-nitroterephthalic acid .
-
Esterification: Reaction with methanol/H₂SO₄ produces the methyl ester, useful in polymer chemistry .
Pharmaceutical Applications
The compound’s nitro group has been explored in co-crystal formations to enhance drug stability. For example, analogous nitrobenzoic acids form co-crystals with nicotinamide, improving thermal stability . Potential biological activities under investigation include:
-
Antiviral Activity: Structural analogs inhibit viral protease enzymes .
-
Anticancer Potential: Nitro groups may act as radiosensitizers in tumor cells .
Comparative Analysis with Analogues
4-Chloro-2-Nitrobenzoic Acid (CAS 6280-88-2)
Replacing the cyano group with chlorine increases molecular weight (201.56 g/mol) and alters reactivity. The chloro derivative shows higher melting points (141–143°C) and better solubility in organic solvents .
Table 4: Structural and Functional Comparisons
Property | 4-Cyano-2-nitrobenzoic acid | 4-Chloro-2-nitrobenzoic acid |
---|---|---|
Molecular Weight | 192.13 g/mol | 201.56 g/mol |
Melting Point | Decomposes | 141–143°C |
Key Reactivity | Cyano hydrolysis | Nucleophilic aromatic substitution |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume